molecular formula C13H22ClN B1584561 1-Octylpyridinium chloride CAS No. 4086-73-1

1-Octylpyridinium chloride

Cat. No. B1584561
CAS RN: 4086-73-1
M. Wt: 227.77 g/mol
InChI Key: OVIYAWWBKPWUOH-UHFFFAOYSA-M
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Description

1-Octylpyridinium chloride, also known as 1-Octylpyridin-1-ium chloride, is a quaternary ammonium compound . It has a CAS Number of 4086-73-1 and a molecular weight of 227.78 . It is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

Pyridinium salts, including 1-Octylpyridinium chloride, have been synthesized through various routes . These include conventional methods, as well as microwave and ultrasound techniques . The choice of method can significantly impact the yield and speed of the reaction .


Molecular Structure Analysis

The molecular formula of 1-Octylpyridinium chloride is C13H22ClN . The InChI code for this compound is 1S/C13H22N.ClH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 .


Chemical Reactions Analysis

Pyridinium salts, including 1-Octylpyridinium chloride, have been found to be involved in a wide variety of synthetically useful reactions in organic chemistry . They serve as important intermediates for the preparation of pharmacologically active heterocycles .


Physical And Chemical Properties Analysis

1-Octylpyridinium chloride is a solid at room temperature . The compound is soluble in water but insoluble in acetone, acetic acid, or ethanol .

Scientific Research Applications

Organic Synthesis

1-Octylpyridinium chloride is utilized in organic synthesis, particularly in the formation of pyridinium salts. These salts serve as intermediates in various synthetic routes and have been instrumental in the development of pyridinium ionic liquids and ylides . Their reactivity is harnessed to create structurally diverse compounds that are significant in many natural products and bioactive pharmaceuticals.

Catalysis

In the realm of catalysis, 1-Octylpyridinium chloride plays a role as a component of ionic liquids. These ionic liquids are used as phase transfer catalysts, facilitating reactions by enabling the transfer of reactants between different phases . They are particularly valuable in green chemistry for their ability to be recycled and reused without generating waste.

Electrochemistry

The electrochemical properties of pyridine derivatives, including 1-Octylpyridinium chloride, are of great interest. They are used in the study of redox reaction mechanisms and can also be applied in the synthesis of new compounds on a gram scale . Their role in electrochemistry is pivotal due to their unique ionic nature.

Analytical Chemistry

1-Octylpyridinium chloride finds applications in analytical chemistry where it may be used as a reagent or solvent in various analytical methods. Its ionic liquid form can provide a highly delocalized structure which is beneficial in analytical procedures .

Environmental Science

Research into the environmental impact of pyridinium-based compounds, including 1-Octylpyridinium chloride, has shown that they can be designed to have reduced ecotoxicity and improved biodegradability . This makes them suitable for environmentally conscious applications where toxicity is a concern.

Pharmaceutical Applications

Pyridinium salts, such as 1-Octylpyridinium chloride, are explored for their potential as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . Their structural diversity allows for the development of new pharmaceuticals with targeted biological activity.

Materials Science

In materials science, 1-Octylpyridinium chloride is involved in the creation of novel materials, particularly within the scope of ionic liquids. These materials have unique properties that can be tailored for specific applications, such as in energy storage or as functional materials in electronics .

Gene Delivery

The compound is also being investigated for its use in gene delivery systems. As a component of non-viral vectors, it may contribute to the development of safer and more efficient gene therapy methods . The cationic nature of 1-Octylpyridinium chloride makes it suitable for forming complexes with genetic material for delivery into cells.

Mechanism of Action

While the specific mechanism of action for 1-Octylpyridinium chloride is not explicitly mentioned in the search results, it is known that quaternary ammonium compounds, such as cetylpyridinium chloride, work by charge-mediated attraction and destabilization of the lipid envelope .

Safety and Hazards

1-Octylpyridinium chloride is associated with certain hazards. It is harmful if swallowed and causes skin irritation and serious eye damage . It is fatal if inhaled and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-octylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N.ClH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIYAWWBKPWUOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961272
Record name 1-Octylpyridin-1-ium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octylpyridinium chloride

CAS RN

4086-73-1
Record name Octylpyridinium chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Octylpyridinium chloride
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Record name 1-Octylpyridin-1-ium chloride
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Record name 1-octylpyridinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-Octylpyridinium chloride interact with neutral nitrogen-containing compounds in fuel, and what makes it suitable for this application?

A1: 1-Octylpyridinium chloride is a chloride-based ionic liquid (IL). These ILs are known to exhibit unique selectivity towards certain compounds, including nitrogen-containing compounds. While the exact mechanism of interaction isn't fully detailed in the research [], it suggests that 1-Octylpyridinium chloride demonstrates a higher affinity for nitrogen-containing compounds over sulfur-containing compounds present in the fuel. This selective interaction likely stems from a combination of factors, including the cation-pi interactions between the pyridinium ring of the IL and the aromatic rings often present in nitrogen-containing compounds, as well as the ability of the chloride anion to form hydrogen bonds. This selectivity, coupled with its low solubility in the fuel, allows for efficient extraction of the targeted compounds.

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